N~2~-(mesitylsulfonyl)-N~1~-methylglycinamide
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Description
Synthesis Analysis
The synthesis of N2-(mesitylsulfonyl)-N1-methylglycinamide and related compounds often involves steps that integrate sulfonyl groups with amino acid derivatives, like glycine, to form complex structures. For instance, the reaction of chloro(chloromethyl)dimethylsilane and hexamethyldisilazane with N-methylamides of N'-organosulfonyl-2-amino acids can yield new types of silacyclanes, showcasing the synthetic versatility of compounds involving sulfonyl and amino functionalities (Shipov et al., 2013).
Molecular Structure Analysis
The molecular structure of sulfonyl-glycine derivatives, including N2-(mesitylsulfonyl)-N1-methylglycinamide, is characterized by X-ray diffraction methods, revealing the intricate arrangement of atoms and the spatial geometry of these molecules. Crystallographic studies provide insights into the conformation, bonding patterns, and interactions within the molecule, which are crucial for understanding its reactivity and properties (González-Cameno et al., 1998).
Chemical Reactions and Properties
Chemical reactions involving N2-(mesitylsulfonyl)-N1-methylglycinamide often exploit the reactivity of the sulfonyl and amide groups, leading to a variety of transformations. These reactions can include substitutions, additions, and cyclizations, which are fundamental for creating a broad range of derivatives with potential applications in medicinal chemistry and materials science (Bizhanova et al., 2017).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-methyl-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-8-5-9(2)12(10(3)6-8)18(16,17)14-7-11(15)13-4/h5-6,14H,7H2,1-4H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTZTWAMEPMNBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(=O)NC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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